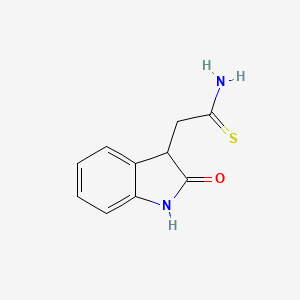

2-(2-Oxoindolin-3-yl)ethanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Oxoindolin-3-yl)ethanethioamide is a heterocyclic compound that has garnered significant attention in the scientific community due to its diverse range of applications in various fields of research and industry. This compound is characterized by the presence of an oxoindoline core, which is a common structural motif in many biologically active molecules .

Métodos De Preparación

The synthesis of 2-(2-Oxoindolin-3-yl)ethanethioamide typically involves the reaction of isatin with various reagents. One common method includes the reaction of isatin with thioamide under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(2-Oxoindolin-3-yl)ethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Aplicaciones Científicas De Investigación

2-(2-Oxoindolin-3-yl)ethanethioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties, with research showing notable cytotoxicity toward various cancer cell lines . Additionally, it has applications in the development of new pharmaceuticals and therapeutic agents . In industry, it is used in the synthesis of dyes, pigments, and other materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Oxoindolin-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway . This activation leads to the cleavage of various cellular proteins, ultimately resulting in cell death . The compound may also interact with other molecular targets involved in cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

2-(2-Oxoindolin-3-yl)ethanethioamide can be compared with other similar compounds, such as 2-oxoindoline-based acetohydrazides and spirooxindoles . These compounds share the oxoindoline core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific thioamide group, which imparts distinct chemical and biological properties . Similar compounds include 2-oxoindoline-based acetohydrazides, which have shown similar anticancer activities .

Actividad Biológica

2-(2-Oxoindolin-3-yl)ethanethioamide is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxoindoline core, a structural motif commonly found in many biologically active molecules. Its IUPAC name is 2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 210.26 g/mol |

| InChI Key | GTMXOUKMADYSKC-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its interaction with procaspase-3, a crucial enzyme in the apoptotic pathway. By activating procaspase-3, this compound promotes apoptosis in cancer cells, which is vital for inhibiting tumor growth.

Biochemical Pathways

The activation of procaspase-3 leads to a cascade of events that result in programmed cell death. The compound has shown notable effects on cellular processes such as:

- Cytotoxicity : Demonstrated significant cytotoxic effects against various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .

- Cell Cycle Regulation : Alters the cell cycle dynamics, contributing to apoptosis induction.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound:

- Cell Lines Tested : The compound exhibited cytotoxicity comparable to or greater than that of PAC-1, a known procaspase-3 activator.

- Dose Response : The most potent derivatives showed IC50 values significantly lower than those of standard treatments, indicating strong potential for therapeutic applications .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound is particularly effective due to its unique structural features that enhance its interaction with biological targets.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various experimental setups:

- In Vitro Studies : Researchers have employed various human cancer cell lines to assess the compound's ability to induce apoptosis through caspase activation.

- Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into how this compound interacts at the molecular level with procaspase-3 and other cellular targets.

Propiedades

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-9(14)5-7-6-3-1-2-4-8(6)12-10(7)13/h1-4,7H,5H2,(H2,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMXOUKMADYSKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.